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N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with 1-naphthylacetic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Scientific Research Applications
N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide is used as a building block for synthesizing more complex molecules. It is also investigated for its potential biological activities, such as antimicrobial or anticancer properties, and explored for potential therapeutic effects in various diseases. Furthermore, it finds use in developing new materials or as a catalyst in organic reactions within the industry.
The biological activity of this compound has been explored in various studies. Compounds within the phthalimide class are often noted for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are necessary to elucidate its full pharmacological profile.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. Techniques such as molecular docking and biochemical assays are often employed to assess how the compound interacts with proteins or enzymes relevant to disease processes. Such research is crucial for understanding its therapeutic potential and guiding further development.
Structural Analogs
Several compounds share structural similarities with this compound. These compounds highlight the versatility of the dioxoisoindoline framework while showcasing how modifications can lead to distinct biological activities and applications. The uniqueness of this compound lies in its specific combination of structural features that may confer unique pharmacological properties.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide | Similar dioxoisoindoline core | Different naphthalene position |
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | Contains an allyl group | Variation in side chain |
1-Acetamidoisoindole | Lacks naphthalene moiety | Simpler structure with a different activity profile |
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like phthalimide share a similar core structure and have diverse applications.
Naphthylacetamide derivatives: These compounds have similar functional groups and are used in various chemical and biological studies.
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is unique due to its specific combination of isoindoline and naphthylacetamide moieties, which might confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(1,3-Dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an isoindoline moiety with a naphthalene substituent, which may contribute to its pharmacological properties. Research has indicated that derivatives of this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticonvulsant effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a dioxoisoindoline core, which is known for its ability to interact with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to this compound. For instance, derivatives containing the isoindoline structure have shown significant activity against various bacterial strains. A comparative study demonstrated that certain 1,3-dioxolane derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Antifungal Activity
In addition to antibacterial properties, compounds related to this structure have also been evaluated for antifungal activity. Research indicates that certain derivatives exhibit strong antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored through various models. For example, a series of acetamide derivatives were tested for their ability to inhibit seizure spread in animal models, showing promising results in protecting against induced seizures . This suggests that the isoindoline framework may contribute positively to neuroprotective effects.
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several derivatives of 1,3-dioxolanes and evaluated their antimicrobial properties. The results indicated that many compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, compound 4 showed perfect activity with an MIC value of 625 µg/mL against E. faecalis .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | S. aureus | 625 |
4 | P. aeruginosa | 1250 |
6 | E. faecalis | 625 |
Study 2: Anticonvulsant Screening
Another research effort focused on the anticonvulsant effects of this compound derivatives. The study utilized the maximal electroshock seizure (MES) model and found that several compounds provided significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14N2O3/c23-18(12-14-8-5-7-13-6-1-2-9-15(13)14)21-22-19(24)16-10-3-4-11-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
InChI Key |
MUNJTRRXAZPOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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